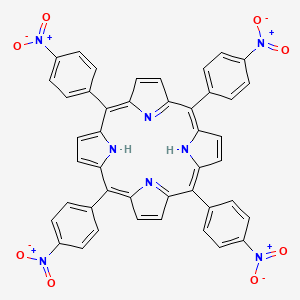

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin

Description

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(4-nitrophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45,48H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHZCBQLLFLQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])C=C4)C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22843-73-8 | |

| Record name | Tetra(p-nitrophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022843738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Adler-Longo Condensation Method

The classical Adler-Longo method involves acid-catalyzed condensation of pyrrole and 4-nitrobenzaldehyde. Key parameters include:

- 4-Nitrobenzaldehyde : 34 mmol (5.27 g)

- Pyrrole : 34 mmol (2.34 g)

- Solvent : Propionic acid (150 ml)

- Catalyst : Acetic anhydride (64 mmol, 6 ml)

- Reaction Time : 30 min under reflux (140–150°C)

- Purification : Pyridine reflux, acetone washing, and recrystallization

Yield : 24% after purification.

| Parameter | Details | Source |

|---|---|---|

| Solvent System | Propionic acid | |

| Temperature | 140–150°C (reflux) | |

| Purification Technique | Pyridine reflux, acetone rinsing |

Mechanism :

The reaction proceeds via acid-catalyzed cyclization, where pyrrole and aldehyde monomers form a porphyrin macrocycle. Electron-withdrawing nitro groups hinder reactivity, necessitating prolonged heating and excess aldehyde.

Direct Nitration of Tetraphenylporphyrin (H₂TPP)

A patent-published method enables mass production via nitration of commercially available H₂TPP, achieving superior yields:

- H₂TPP : 1.0 g (1.6 mmol)

- Nitrating Agent : HNO₃ (70%, 10 ml) and H₂SO₄ (98%, 20 ml)

- Reaction Time : 24 h at 0°C

- Purification : Silica gel solid-phase extraction

Yield : 89–92%.

| Parameter | Details | Source |

|---|---|---|

| Acid Ratio (H₂SO₄:HNO₃) | 2:1 | |

| Reaction Temperature | 0°C | |

| Scale-Up Capacity | >100 g per batch |

- Acid Content : Excess H₂SO₄ minimizes mono-/di-nitrated byproducts.

- Solid-Phase Extraction : Silica gel retains TNPP, while unreacted H₂TPP and intermediates are eluted, simplifying isolation.

Comparative Analysis of Methods

| Method | Yield | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Adler-Longo Condensation | 24% | Lab-scale | One-pot synthesis | Low yield due to steric effects |

| H₂TPP Nitration | 90% | Industrial | High purity, minimal byproducts | Requires costly H₂TPP starter |

Critical Factors in Synthesis

- Solvent Choice : Propionic acid’s high boiling point facilitates reflux, while nitrobenzene (in mixed-aldehyde syntheses) acts as an oxidant.

- Purification : Column chromatography (silica/dichloromethane) and recrystallization (dichloromethane/hexane) are standard for removing oligomeric byproducts.

- Electron Effects : Nitro groups reduce porphyrin basicity, necessitating prolonged reaction times compared to non-nitrated analogs.

Analyse Des Réactions Chimiques

Reduction of Nitro Groups

The electron-withdrawing nitro groups on TNPP are highly amenable to reduction, enabling the synthesis of aminophenyl derivatives.

Primary Reaction Pathway

TNPP undergoes catalytic hydrogenation to form 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP):

Experimental Data

| Parameter | Details | Source |

|---|---|---|

| Catalyst | 10% Pd/C | |

| Pressure | 60 psi H | |

| Temperature | Room temperature (25°C) | |

| Reaction Time | 12 hours | |

| Yield | 95% |

This reaction preserves the porphyrin macrocycle while converting nitro groups to amines, enabling applications in covalent organic frameworks (COFs) and biomedicine .

Metallation of the Porphyrin Core

TNPP readily coordinates with metal ions at its central cavity, forming metalloporphyrins with enhanced catalytic and photophysical properties.

Zinc Insertion

TNPP reacts with zinc acetate under reflux to form Zn-TNPP :

Experimental Data

| Parameter | Details | Source |

|---|---|---|

| Solvent System | DMF/CHCl (1:1) | |

| Temperature | Reflux (~80°C) | |

| Reaction Time | 2 hours | |

| Yield | 85% |

Zn-TNPP demonstrates improved photostability and catalytic activity in CO cycloaddition reactions .

Functionalization for Covalent Frameworks

TNPP serves as a building block for porous materials via nucleophilic substitution or coordination chemistry:

Example Reaction

TNPP reacts with diamino linkers (e.g., 3,8-diamino-6-phenylphenanthridine) to form covalent ionic frameworks (CIFs) :

Key Properties of CIFs Derived from TNPP

| Property | Value/Outcome | Source |

|---|---|---|

| Surface Area | 1,200–1,500 m/g | |

| CO Conversion | 98% selectivity for propylene carbonate | |

| Stability | Retains structure after 10 cycles |

Photochemical Reactions

TNPP participates in light-driven processes, particularly in photodynamic therapy (PDT):

Mechanism

Under visible light, TNPP generates reactive oxygen species (ROS):

Biological Impact

| Organism | Minimum Inhibitory Concentration (µg/mL) | Source |

|---|---|---|

| Pseudomonas aeruginosa | 54.71 (irradiated) vs. 402.90 (dark) | |

| Staphylococcus aureus | 67.68 (irradiated) vs. 58.26 (dark) |

Comparative Reactivity with Analogues

TNPP’s nitro groups confer distinct reactivity compared to other porphyrins:

| Reaction | TNPP | TAPP (Reduced Form) |

|---|---|---|

| Solubility | Low in polar solvents | High in polar solvents |

| Catalytic Activity | Moderate in oxidation | Enhanced in acid catalysis |

| Photostability | High | Moderate |

Applications De Recherche Scientifique

Synthetic Route

- Reaction Conditions : Pyrrole and 4-nitrobenzaldehyde are reacted in dichloromethane or chloroform with trifluoroacetic acid as a catalyst.

- Purification : The product is purified through recrystallization or chromatography.

Chemistry

TNPP serves as a catalyst in organic reactions and as a building block for more complex porphyrin derivatives. Its ability to undergo redox reactions makes it valuable in synthetic chemistry.

| Application | Description |

|---|---|

| Catalysis | Used in various organic transformations. |

| Building Block | Precursor for synthesizing more complex porphyrins. |

Biology

In biological research, TNPP is employed as a model compound for studying heme proteins and enzyme mimetics. Its interactions with biomolecules have been extensively studied.

- Fluorescent Probe : TNPP has been utilized as a fluorescent chemosensor for detecting metal ions such as Ru³⁺, demonstrating its potential in analytical chemistry .

- Enzyme Mimetics : It mimics the activity of natural enzymes, aiding in biochemical studies.

Medicine

TNPP is investigated for its potential in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation allows it to effectively target cancer cells.

- Photodynamic Antimicrobial Activity : Research indicates that TNPP exhibits significant antimicrobial activity against strains like Pseudomonas aeruginosa and Bacillus subtilis under visible light .

| Medical Application | Mechanism |

|---|---|

| Photodynamic Therapy | Generates reactive oxygen species to kill cancer cells. |

| Antimicrobial Treatment | Reduces bacterial viability upon light exposure. |

Industry

In industrial applications, TNPP is utilized in sensor development and as a dye in materials science due to its strong optical properties.

- Gas Sensors : TNPP can detect gases such as hydrogen sulfide (H₂S) by changing its absorption spectrum upon exposure .

- Dyes : Its vibrant color makes it suitable for use in various dye applications.

Case Study 1: Photodynamic Therapy

A study demonstrated that TNPP effectively induced apoptosis in cancer cells when irradiated with visible light. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Fluorescent Chemosensor

Research conducted by Kangwanwong et al. showed that TNPP could selectively detect Ru³⁺ ions through fluorescence quenching, showcasing its utility in environmental monitoring and analytical chemistry .

Mécanisme D'action

The mechanism of action of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen. This singlet oxygen can then react with various biological molecules, leading to cell damage and death. This property is particularly useful in photodynamic therapy for cancer treatment .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Modifications

TNPP’s nitro substituents contrast with other functional groups on analogous porphyrins, leading to divergent properties:

- Electron-withdrawing vs. electron-donating groups: TNPP’s nitro groups reduce electron density on the porphyrin ring, enhancing polarization and conductive loss in microwave absorption applications. This contrasts with electron-donating groups (e.g., -NH₂ in 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAP)), which increase electron density and alter redox behavior . Compared to 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP), TNPP lacks water solubility due to the absence of ionizable carboxyl groups, limiting its use in aqueous systems .

Halogenated analogs :

Solubility and Stability

- TNPP’s low water solubility contrasts with sulfonated (TSPP) and carboxylated (TCPP) porphyrins, limiting its biomedical use without formulation .

- TNPP demonstrates superior photostability under prolonged illumination compared to methylene blue, a common PDT agent .

Research Findings and Data Highlights

- Photodynamic Activity : TNPP reduces Bacillus subtilis viability by >99% under 60 min irradiation (MIC = 0.5 µg/mL) .

- Sensing Sensitivity: TNPP detects Cd²⁺ at 10⁻⁷ M concentration in ethanol, with a Stern-Volmer constant (KSV) of 3.2 × 10⁴ M⁻¹ .

- Synthetic Optimization : Microwave synthesis reduces TNPP reaction time from hours to minutes, though yields remain unreported .

Activité Biologique

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) is a synthetic porphyrin derivative notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

1. Synthesis and Characterization

The synthesis of TNPP involves the reaction between pyrrole and 4-nitrobenzaldehyde under acidic conditions, yielding a compound characterized by its intense purple color and strong absorption in the visible spectrum. The typical yield from this reaction is around 20%, and the product can be characterized using various spectroscopic techniques like NMR and mass spectrometry .

2. Antimicrobial Activity

Recent studies have highlighted TNPP's potential as an antimicrobial agent, particularly through photodynamic therapy (PDT). Its efficacy against various bacterial strains has been evaluated:

- Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus (S. aureus):

- Irradiated MIC = 67.68 µg/mL

- Non-irradiated MIC = 58.26 µg/mL

- Against Methicillin-resistant Staphylococcus aureus (MRSA):

- Irradiated MIC = 69.42 µg/mL

- Non-irradiated MIC = 109.30 µg/mL

- Against Pseudomonas aeruginosa:

- Irradiated MIC = 54.71 µg/mL

- Non-irradiated MIC = 402.90 µg/mL

- Against Staphylococcus aureus (S. aureus):

The significant reduction in MIC values under irradiation demonstrates TNPP's enhanced antibacterial activity when activated by light .

The mechanism underlying TNPP's antimicrobial activity primarily involves the generation of reactive oxygen species (ROS) upon light activation. These ROS lead to oxidative damage to bacterial cells, disrupting cellular functions and ultimately causing cell death. The effectiveness of TNPP is attributed to its ability to absorb light efficiently and convert it into chemical energy that produces ROS .

4. Anticancer Properties

In addition to its antimicrobial effects, TNPP has shown promising results in cancer treatment:

- Cytotoxicity Studies : TNPP was tested against various cancer cell lines using the MTT assay, which assesses cell viability based on metabolic activity.

- Binding Interactions : Molecular docking studies indicate that TNPP exhibits strong binding affinity to specific cancer-related proteins such as carbonic anhydrase IX (CAIX), which is often overexpressed in tumors . The interactions were characterized by both electrostatic and hydrophobic forces, contributing to its selective cytotoxicity against cancer cells.

5. Case Studies and Research Findings

Several case studies have highlighted the biological activity of TNPP:

- A study demonstrated that TNPP could effectively inhibit the growth of various bacterial strains when used in photodynamic applications .

- Another research focused on the interaction of TNPP with quantum dots for potential applications in bioimaging and drug delivery systems, showcasing its versatility beyond traditional uses .

6. Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against S. aureus, MRSA, P. aeruginosa |

| Anticancer | Cytotoxic effects on cancer cell lines |

| Mechanism | Generates ROS upon light activation |

| Binding Affinity | Strong interaction with CAIX and other cancer proteins |

7. Conclusion

This compound is a multifaceted compound with significant potential in both antimicrobial and anticancer therapies. Its ability to generate reactive species upon light activation positions it as a valuable agent in photodynamic therapy. Ongoing research continues to unveil its diverse applications in medicine and biotechnology.

Q & A

How can researchers optimize the synthesis of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin to improve yield and purity?

Basic Research Focus

Synthesis optimization requires careful selection of reaction conditions. The Adler-Longo method (refluxing aldehydes and pyrrole in propionic acid) is commonly used, but yields for nitro-substituted porphyrins are often low (~5–30%) due to steric hindrance and electron-withdrawing nitro groups . Key steps include:

- Solvent Choice : Propionic acid is preferred for its high boiling point and ability to solubilize intermediates. Adding nitrobenzene as an oxidant (as in fluorophenyl-porphyrin syntheses) may enhance yields .

- Purification : Column chromatography (silica/dichloromethane) followed by recrystallization (dichloromethane/hexane) ensures purity, as demonstrated for acetyloxyphenyl derivatives .

- Substituent Effects : Yields decrease with ortho-substituted nitro groups due to steric clashes; para-substitution is more favorable .

What advanced characterization techniques are critical for confirming the structural integrity of nitro-substituted porphyrins?

Basic Research Focus

Structural validation requires multi-technique approaches:

- X-ray Crystallography : Resolves non-planar ruffling of the porphyrin core (e.g., 65° dihedral angles between phenyl rings and the macrocycle in acetyloxyphenyl derivatives) and identifies solvent-accessible voids .

- Mass Spectrometry (HPLC/MS) : Confirms molecular ion peaks (e.g., m/z 847 for tetrakis-acetate porphyrins) and detects impurities .

- NMR and UV-Vis Spectroscopy : Characterizes substituent effects on electronic transitions (e.g., Soret band shifts) and proton environments .

How do nitro substituents influence the supramolecular assembly of porphyrins in crystalline materials?

Advanced Research Focus

Nitro groups enable unique intermolecular interactions:

- Coordination Networks : Cyanophenyl/nitrophenyl derivatives form 2D coordination polymers via metal-ligand bonding (e.g., Zn/Cu metalloporphyrins) or hydrogen-bonded networks .

- Columnar Stacking : In H₂T(3,5-DNP)P, porphyrins arrange in columns stabilized by π-π interactions, with pyridine solvates occupying interstitial spaces .

- Guest Inclusion : Layered structures with large cavities (e.g., 215 ų voids in acetyloxyphenyl derivatives) allow selective cocrystallization with guest molecules .

What methodological approaches are used to evaluate the antioxidant properties of nitro-functionalized porphyrins?

Advanced Research Focus

Electrochemical and radical-scavenging assays are critical:

- DPPH Assay : Measures free radical scavenging capacity. Tetrakis(4-hydroxyphenyl)porphyrin shows higher activity than aminophenyl analogs due to phenolic –OH groups, while pentoxyphenyl derivatives lack activity .

- ROS Generation Studies : Light-induced singlet oxygen (¹O₂) production can be quantified using UV-Vis spectroscopy or fluorescence probes. Substituents like –NO₂ may quench ROS, requiring comparative studies with –OH or –NH₂ analogs .

How does the position and number of nitro groups affect the photophysical properties of tetraphenylporphyrins?

Advanced Research Focus

Nitro substitution alters electronic and aggregation behavior:

- Electron-Withdrawing Effects : Para-nitro groups reduce porphyrin basicity, shifting absorption bands and lowering fluorescence quantum yields .

- Aggregation Dynamics : Under acidic conditions, nitrophenyl porphyrins form H-aggregates (face-to-face) or J-aggregates (edge-to-edge) depending on protonation states. Dendrimer templates can stabilize these structures .

- Photostability : Nitro groups may enhance photobleaching resistance compared to hydroxyl or amino analogs, critical for photodynamic therapy (PDT) applications .

What strategies are employed to design porphyrin-based materials for CO₂ capture or molecular magnetism?

Advanced Research Focus

Functionalization drives application-specific properties:

- CO₂ Adsorption : Porphyrins with carboxylate groups (e.g., tetrakis(4-carboxyphenyl)porphyrin) form metal-organic frameworks (MOFs) with high surface areas for gas uptake .

- Molecular Magnets : Nitro or cyano substituents enable spin-coupling in metalloporphyrins. For example, copper-porphyrin coordination polymers exhibit antiferromagnetic interactions .

How do researchers analyze conflicting data on porphyrin aggregation in different solvent systems?

Methodological Focus

Contradictions arise from solvent polarity, pH, and substituent effects:

- Spectroscopic Analysis : UV-Vis spectral broadening indicates aggregation. Monomer-to-aggregate transitions are pH-dependent (e.g., TPPS forms H-aggregates at pH < 5) .

- Dynamic Light Scattering (DLS) : Quantifies aggregate size distributions in solution.

- Crystallographic Validation : Single-crystal X-ray data resolve solid-state packing motifs, which may differ from solution behavior .

What are the key considerations for using nitrophenyl porphyrins in photodynamic therapy (PDT)?

Advanced Application Focus

PDT efficacy depends on:

- Singlet Oxygen Quantum Yield : Nitro groups may reduce ¹O₂ generation compared to hydroxylated analogs. Comparative studies with THPP (tetrakis-hydroxyphenyl) are essential .

- Cellular Uptake : Lipophilic nitro derivatives may penetrate cell membranes more effectively than hydrophilic carboxylate or sulfonate analogs.

- Toxicity Profiling : In vitro assays (e.g., MTT) evaluate dark toxicity and light-activated cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.